Allicin is primarily obtained from fresh garlic bulbs. The synthesis of allicin-d10 can be achieved through chemical synthesis or extraction methods. The deuterated version is often used in studies requiring precise tracking of molecular interactions and metabolic pathways.
Allicin-d10 falls under the category of organosulfur compounds and thiosulfinate derivatives. Its chemical structure can be denoted by the molecular formula with a molecular weight of approximately 162.27 g/mol.
The synthesis of allicin-d10 typically involves the oxidation of diallyl disulfide using hydrogen peroxide in the presence of acetic acid as a catalyst. This method has been optimized to yield high purity and yield rates. For instance, one reported procedure achieved over 91% yield and purity exceeding 98% using standard laboratory equipment .
Allicin-d10 maintains a similar structure to that of allicin, with deuterium atoms replacing certain hydrogen atoms. Its structural representation includes:
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2C(S(SCC=C)=O)C=CThe compound appears as a light yellow oily liquid with a strong odor. Its melting point is around 25°C, while its boiling point is estimated at 259°C .
Allicin-d10 participates in various chemical reactions typical for organosulfur compounds, including:
The stability of allicin-d10 can be affected by environmental conditions such as temperature and light exposure, leading to potential degradation products that can complicate analytical assessments.
Allicin-d10 exerts its biological effects primarily through the generation of reactive sulfur species that interact with cellular components. The mechanism involves:
Research indicates that allicin and its derivatives can induce apoptosis in cancer cells and exhibit antimicrobial activity against various pathogens .
Allicin-d10 has several applications in scientific research:
The instability of native allicin stems from the lability of its thiosulfinate (R-S(O)-S-R) group and allylic protons, which facilitate thermal decomposition and nucleophilic reactions. Deuterium incorporation at allylic positions (C-1, C-2, C-3 of the allyl groups) leverages the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) increases resistance to homolytic cleavage and electrophilic attacks. Two primary synthesis routes exist:
Table 1: Comparison of Allicin-d10 Synthesis Methods
| Method | Deuteration Efficiency | Key Advantage | Limitation |
|---|---|---|---|
| Biosynthetic | 70–85% | Retains enzymatic specificity | Low yield; isotopic scrambling |
| Chemical Catalysis | >98% | High isotopic purity | Requires toxic catalysts |
Positional specificity in deuterium labeling is critical for probing reaction mechanisms. Allicin-d10 targets deuteration at all allylic sites (d10 denotes ten deuterium atoms: four at C-1, four at C-3, and two at C-2 per molecule). Key strategies include:
Mass spectrometry (MS) and 2H-NMR validate labeling specificity. MS shows mass shifts from m/z 162 (native) to 172 (d10), while 2H-NMR confirms deuteron integration at δ 3.6 (C-1), 5.8 (C-2), and 5.2 ppm (C-3) [3].
Deuteration alters allicin’s reactivity by modulating bond dissociation energies and reaction kinetics:
Table 2: Kinetic Parameters for Native vs. Deuterated Allicin
| Reaction | kobs (Native) | kobs (d10) | KIE |
|---|---|---|---|
| GSH Adduct Formation | 12.4 M−1s−1 | 5.9 M−1s−1 | 2.1 |
| Membrane Depolarization | 8.3 s−1 | 4.6 s−1 | 1.8 |
| TRPA1 Channel Activation | 16.7 nM EC50 | 15.2 nM EC50 | ~1.0 |
Allicin-d10 serves as a tracer for elucidating degradation pathways and metabolic flux:
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